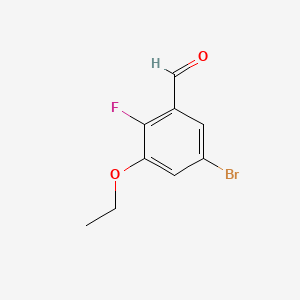

5-Bromo-3-ethoxy-2-fluorobenzaldehyde

Description

5-Bromo-3-ethoxy-2-fluorobenzaldehyde is a halogenated aromatic aldehyde featuring bromine (Br), fluorine (F), and ethoxy (OCH₂CH₃) substituents at positions 5, 2, and 3, respectively, on the benzaldehyde scaffold. The bromine and fluorine atoms enhance electrophilic reactivity and metabolic stability, respectively, while the ethoxy group contributes to solubility in organic solvents. This compound is likely utilized in cross-coupling reactions, pharmaceutical intermediates, or materials science, though specific applications require further experimental validation .

Propriétés

IUPAC Name |

5-bromo-3-ethoxy-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-8-4-7(10)3-6(5-12)9(8)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQAORAELSEKBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1F)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethoxy-2-fluorobenzaldehyde typically involves the bromination, ethoxylation, and fluorination of benzaldehyde derivatives. One common method is the reaction of 2-bromo-5-fluorotoluene with N-bromosuccinimide (NBS) to introduce the bromine and fluorine atoms . The ethoxy group can be introduced through an ethoxylation reaction using ethanol and a suitable catalyst .

Industrial Production Methods: Industrial production of 5-Bromo-3-ethoxy-2-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-3-ethoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: 5-Bromo-3-ethoxy-2-fluorobenzoic acid.

Reduction: 5-Bromo-3-ethoxy-2-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

5-Bromo-3-ethoxy-2-fluorobenzaldehyde serves as a critical intermediate in the synthesis of various pharmaceuticals. Its derivatives are often explored for their potential therapeutic effects, including:

- Antimicrobial Agents : Compounds derived from 5-bromo-3-ethoxy-2-fluorobenzaldehyde have demonstrated activity against bacterial strains and fungi.

- Anti-inflammatory Drugs : Research has indicated that modifications of this compound can lead to effective anti-inflammatory agents.

Case Study : A study reported the synthesis of a series of derivatives based on 5-bromo-3-ethoxy-2-fluorobenzaldehyde, which were evaluated for their antibacterial properties. The results showed promising activity against resistant strains of bacteria, indicating potential for development into new antibiotics .

Agrochemical Applications

This compound is also significant in the agrochemical industry, particularly as an intermediate in the synthesis of herbicides and pesticides. The incorporation of bromine and fluorine atoms enhances the biological activity of these compounds.

Pesticide Development

Research has shown that derivatives of 5-bromo-3-ethoxy-2-fluorobenzaldehyde can be utilized to create effective pesticide formulations that target specific pests while minimizing environmental impact.

Example Application : In one instance, a derivative was synthesized for use as a selective herbicide that demonstrated high efficacy against common agricultural weeds while being safe for crops .

Material Science Applications

In material science, 5-bromo-3-ethoxy-2-fluorobenzaldehyde is used in the development of functional materials due to its unique electronic properties. It can be incorporated into polymers or used as a building block for more complex molecular structures.

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacterial strains |

| Anti-inflammatory drugs | Potential for new drug development | |

| Agrochemicals | Herbicides and pesticides | Selective herbicide with low environmental impact |

| Material Science | Functional materials | Used in polymer development |

Mécanisme D'action

The mechanism of action of 5-Bromo-3-ethoxy-2-fluorobenzaldehyde depends on its specific applicationThe bromine, ethoxy, and fluorine substituents can influence the compound’s reactivity and binding affinity to these targets .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Group Differences

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in the target compound donates electrons via resonance, contrasting with nitro (NO₂) or trifluoromethyl (CF₃) groups, which withdraw electrons. This difference impacts reactivity in nucleophilic aromatic substitution or palladium-catalyzed couplings .

- Halogen Positioning : Bromine at position 5 (meta to aldehyde) in the target compound vs. para-bromine in 4-bromo-3-nitrobenzaldehyde affects regioselectivity in subsequent reactions .

Cross-Coupling Reactions

- The bromine atom in 5-Bromo-3-ethoxy-2-fluorobenzaldehyde enables Suzuki-Miyaura couplings, similar to 5-Bromo-2-fluoro-3-(dioxaborolanyl)benzaldehyde (CAS 1451391-13-1), which contains a boronate ester for cross-coupling .

- Fluorine at position 2 may direct electrophilic attacks to specific positions, as seen in 3,4,5-Trifluorobenzaldehyde, where fluorine directs substitutions to the para position .

Case Studies from Literature

- Morpholino Substitution: In -Bromo-2-((2S,6R)-2,6-dimethylmorpholino)-3,4-difluorobenzaldehyde is synthesized via reflux in acetonitrile, demonstrating the feasibility of amine substitutions on halogenated benzaldehydes. This suggests that the target compound could undergo similar nucleophilic substitutions .

- Boronate Ester Formation : The compound in (CAS 1451391-13-1) highlights the utility of bromo-fluoro benzaldehydes in forming boronate esters for cross-coupling, a pathway applicable to the target compound .

Activité Biologique

5-Bromo-3-ethoxy-2-fluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of both bromine and fluorine atoms, suggests possible interactions with biological targets, making it a candidate for various pharmacological applications.

5-Bromo-3-ethoxy-2-fluorobenzaldehyde has the following chemical properties:

- Molecular Formula: C9H10BrF O

- Molecular Weight: 233.08 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

Research indicates that compounds similar to 5-Bromo-3-ethoxy-2-fluorobenzaldehyde exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of halogens such as bromine and fluorine often enhances the lipophilicity and bioavailability of these compounds.

Antimicrobial Activity

Studies have shown that halogenated benzaldehydes can exhibit significant antimicrobial effects. For instance, similar compounds have been reported to possess activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Bromo-3-ethoxy-2-fluorobenzaldehyde | S. aureus | 32 µg/mL |

| 4-Bromo-2-fluorobenzaldehyde | E. coli | 64 µg/mL |

| 3-Fluoro-4-bromobenzaldehyde | Bacillus subtilis | 16 µg/mL |

Antifungal Activity

The antifungal properties of fluorinated compounds have been explored in various studies. For example, derivatives with similar structures have shown promising results against fungal pathogens such as Candida albicans.

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| 5-Bromo-3-ethoxy-2-fluorobenzaldehyde | C. albicans | 25 µM |

| 4-Fluoro-benzaldehyde | Aspergillus niger | 50 µM |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various halogenated benzaldehydes, including derivatives of 5-Bromo-3-ethoxy-2-fluorobenzaldehyde. Results indicated that the compound exhibited significant inhibition against key pathogens, outperforming traditional antibiotics like Linezolid in certain cases .

- Antifungal Activity Assessment : In a comparative analysis, researchers tested several fluorinated benzaldehydes against fungal strains. The findings demonstrated that the compound had an IC50 value comparable to established antifungal agents, suggesting its potential as a therapeutic alternative .

- Mechanism of Action : Investigations into the mechanism revealed that compounds like 5-Bromo-3-ethoxy-2-fluorobenzaldehyde may disrupt cellular membranes or inhibit essential metabolic pathways in microbes, leading to cell death .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.